N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride
Description
N-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride is a structurally complex small molecule featuring a benzo[d]thiazole core substituted with a methylsulfonyl group at position 2.
Properties
IUPAC Name |
N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1H-indole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2.ClH/c1-33(29,30)20-8-4-7-19-21(20)25-23(32-19)27(10-9-26-11-13-31-14-12-26)22(28)17-15-24-18-6-3-2-5-16(17)18;/h2-8,15,24H,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPXXHOHVMGULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CNC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the benzo[d]thiazol-2-yl group and the morpholinoethyl side chain. Common reagents used in these steps include sulfonyl chlorides, thiazole derivatives, and morpholine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions may involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiazole and Indole Families
The compound shares structural homology with several classes of bioactive molecules, including benzothiazole carboxamides and indole derivatives. Key comparisons are outlined below:
Key Observations :
- Substituent Effects: The target compound’s 4-methylsulfonyl group on the benzothiazole ring distinguishes it from analogues like 4g and 4h, which feature thiazolidinone rings. Sulfonyl groups are known to enhance metabolic stability and receptor binding affinity compared to halogenated or alkoxy substituents .
- Morpholinoethyl vs. Dimethylaminoethyl: The morpholinoethyl moiety in the target compound may confer improved aqueous solubility and reduced toxicity relative to dimethylaminoethyl groups in analogues like CAS 1215321-47-3 .
Spectral and Physicochemical Properties
While spectral data for the target compound are unavailable, comparisons with analogues highlight trends:
- IR Spectroscopy : The absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives (e.g., compounds 7–9 in ) contrasts with the persistent carbonyl signals in carboxamide-linked compounds like 4g and 4h .
- ¹H-NMR : Aromatic protons in the benzothiazole and indole rings of the target compound would resonate at δ 7.5–8.5, similar to 4g (δ 8.2 ppm) .
Biological Activity
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety, known for its diverse biological activities.
- A morpholinoethyl group, which enhances solubility and bioavailability.
- An indole carboxamide structure, contributing to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing a benzothiazole core exhibit various biological activities, particularly in oncology. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Anticancer Activity
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Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways:
- Inhibition of Tumor Cell Proliferation : Studies have demonstrated significant inhibition of cell growth in cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
- Induction of Apoptosis : At concentrations ranging from 1 to 4 µM, the compound has been shown to promote apoptosis and induce cell cycle arrest, similar to other lead compounds in the benzothiazole class .
- Cytokine Modulation : It decreases the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in tumor microenvironments .
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Case Studies :
- In a comparative study involving various benzothiazole derivatives, the target compound exhibited superior cytotoxicity against solid tumors compared to other derivatives .
- A recent evaluation highlighted that modifications to the benzothiazole nucleus could enhance anticancer activity, suggesting that structural optimization is crucial for developing effective therapeutics .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound demonstrated a cytotoxic concentration (CC50) in the range of 4–9 µM against various human cancer cell lines, indicating potent antiproliferative effects .
- Cell Migration Inhibition : In addition to reducing proliferation, the compound significantly inhibited cell migration, a critical factor in cancer metastasis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The presence of the methylsulfonyl group enhances the solubility and bioactivity of the compound.
- Variations in substituents on the benzothiazole ring can lead to significant differences in biological activity, underscoring the importance of chemical modifications .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Answer:
Multi-step organic synthesis is typically required, with critical control over reaction conditions (e.g., temperature, pH, and reaction time). Key steps include:
- Core structure assembly : Formation of the benzo[d]thiazole moiety via cyclization reactions under reflux conditions (e.g., using acetic acid as a solvent) .
- Functionalization : Introduction of the morpholinoethyl and methylsulfonyl groups via nucleophilic substitution or coupling reactions .
- Purification : Use of recrystallization (e.g., DMF/acetic acid mixtures) or flash chromatography (e.g., ethyl acetate/hexane) to isolate intermediates .
Yield optimization requires iterative adjustment of stoichiometry and catalyst selection. Analytical techniques like TLC and HPLC should monitor reaction progress .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon frameworks, particularly for distinguishing methylsulfonyl and morpholinoethyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for detecting impurities .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Elemental Analysis : Ensures stoichiometric consistency with the molecular formula .
Advanced: How should contradictory bioactivity data across cell lines be resolved?
Answer:
Contradictions may arise from differential target expression or off-target effects. Methodological approaches include:
- Orthogonal assays : Combine cell viability (MTT assay) with apoptosis markers (caspase-3/7 activation) to confirm mechanism .
- Target engagement studies : Use surface plasmon resonance (SPR) or fluorescence polarization to directly measure binding affinity to suspected targets (e.g., kinases or receptors) .
- Proteomic profiling : Identify off-target interactions via mass spectrometry-based pull-down assays .
Advanced: What computational strategies enhance binding affinity prediction for this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonding with the morpholino group and π-π stacking with the indole moiety .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) to evaluate conformational flexibility .
- QSAR Modeling : Corrogate substituent effects (e.g., methylsulfonyl vs. nitro groups) using datasets from analogs .
Basic: What purification challenges are associated with this compound, and how are they addressed?
Answer:
Challenges include:
- Hydrophobicity : Use reverse-phase HPLC with acetonitrile/water gradients .
- Acid sensitivity : Avoid strong acidic conditions during recrystallization; opt for neutral buffers .
- Byproduct removal : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to separate unreacted intermediates .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core modifications : Replace the benzo[d]thiazole with pyrimidine to assess impact on target selectivity .
- Substituent variation : Test methylsulfonyl vs. sulfonamide groups for improved metabolic stability .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bond donors in the carboxamide group) using 3D-QSAR .
Basic: What strategies improve aqueous solubility for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions .
- Salt formation : Hydrochloride salts enhance solubility via ion-dipole interactions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Advanced: How is metabolic stability evaluated during preclinical development?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite identification : High-resolution LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Basic: How to assess compound stability under varying storage conditions?
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Humidity testing : Store at 25°C/60% RH for 4 weeks and check for hydrolysis (e.g., amide bond cleavage) .
Advanced: What methods identify off-target effects in complex biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
